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molecular formula C7H8Cl2N2O2 B8545357 2-[(4-Amino-3,5-dichloropyridin-2-yl)oxy]ethan-1-ol CAS No. 34356-70-2

2-[(4-Amino-3,5-dichloropyridin-2-yl)oxy]ethan-1-ol

Cat. No. B8545357
M. Wt: 223.05 g/mol
InChI Key: DMXNHDXPAPJMGV-UHFFFAOYSA-N
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Patent
US04066438

Procedure details

A mixture of 200 grams (1.1 mole) of 4-amino-2,3,5-trichloropyridine in 500 milliliters of ethylene glycol was heated at 108° C., with agitation, until a solution was obtained. To this solution was added over a 20-minute period, while the temperature was raised to 123° C., a solution of 70 grams (1.25 mole) of potassium hydroxide dissolved in 300 milliliters of ethylene glycol. The temperature was raised to 150°-151° C. and agitation was maintained for 2 hours. The reaction mixture was cooled and filtered under reduced pressure. The filtrate was diluted with 1500 milliliters of cold water and extracted with methylene chloride. The solvent was removed by evaporation under reduced pressure. The liquid residue which remained was crystallized from hexane and dissolved in hot chloroform. The solution was cooled and the 4-amino-3,5-dichloro-2-(2-hydroxyethoxy)pyridine product was recovered by filtration under reduced pressure. The purified product was recovered in a yield of 75 grams which melted at 77.5°- 81° C.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([Cl:8])=[CH:6][N:5]=[C:4](Cl)[C:3]=1[Cl:10].[OH-].[K+].[CH2:13]([OH:16])[CH2:14][OH:15]>>[NH2:1][C:2]1[C:7]([Cl:8])=[CH:6][N:5]=[C:4]([O:15][CH2:14][CH2:13][OH:16])[C:3]=1[Cl:10] |f:1.2|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
NC1=C(C(=NC=C1Cl)Cl)Cl
Name
Quantity
500 mL
Type
reactant
Smiles
C(CO)O
Step Two
Name
Quantity
70 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
300 mL
Type
reactant
Smiles
C(CO)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
108 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained
ADDITION
Type
ADDITION
Details
To this solution was added over a 20-minute period, while the temperature
TEMPERATURE
Type
TEMPERATURE
Details
was raised to 123° C.
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was raised to 150°-151° C.
TEMPERATURE
Type
TEMPERATURE
Details
agitation was maintained for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered under reduced pressure
ADDITION
Type
ADDITION
Details
The filtrate was diluted with 1500 milliliters of cold water
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The liquid residue which remained was crystallized from hexane
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in hot chloroform
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
FILTRATION
Type
FILTRATION
Details
the 4-amino-3,5-dichloro-2-(2-hydroxyethoxy)pyridine product was recovered by filtration under reduced pressure
CUSTOM
Type
CUSTOM
Details
The purified product was recovered in a yield of 75 grams which melted at 77.5°- 81° C.

Outcomes

Product
Name
Type
Smiles
NC1=C(C(=NC=C1Cl)OCCO)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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